molecular formula C8H7BrN2 B1283598 8-Bromo-6-methylimidazo[1,2-a]pyridine CAS No. 136117-93-6

8-Bromo-6-methylimidazo[1,2-a]pyridine

Cat. No.: B1283598
CAS No.: 136117-93-6
M. Wt: 211.06 g/mol
InChI Key: IEXMXPBKRWDOBC-UHFFFAOYSA-N
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Description

8-Bromo-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a bromine atom at the 8th position and a methyl group at the 6th position. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine can be achieved through various synthetic routes, including condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One common method involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods

In industrial settings, the production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8th position can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

8-Bromo-6-methylimidazo[1,2-a]pyridine has been investigated for its potential as an antimicrobial agent against multidrug-resistant strains of bacteria and fungi. Studies indicate that derivatives of this compound can exhibit cytotoxic effects on various cancer cell lines by disrupting critical cellular processes such as prenylation, which is essential for oncogenic protein function .

Case Study: Antituberculosis Activity

Recent research highlights the efficacy of this compound derivatives against Mycobacterium tuberculosis. A series of compounds were synthesized and tested, showing significant potency against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. For instance, one derivative demonstrated a minimum inhibitory concentration (MIC) of ≤0.03–0.8 μM, outperforming some recently approved anti-TB drugs .

CompoundMIC (μM)Activity
Compound A≤0.03Effective against MDR-TB
Compound B≤0.8Effective against XDR-TB

Organic Synthesis

Intermediate in Drug Development

The compound serves as an important scaffold in the synthesis of various bioactive molecules. Its unique structure allows for functionalization at multiple positions, enabling the development of new pharmaceuticals with enhanced pharmacokinetic properties.

Synthesis Methods

The synthesis typically involves condensation reactions between 2-aminopyridines and α-bromoketones, often optimized through microwave irradiation to improve yield and efficiency. The resulting compounds have been shown to possess antiviral, antiulcer, and anticancer properties .

Material Science

Development of Advanced Materials

In material science, this compound is utilized to create materials with specific electronic or photonic properties. Its structural characteristics make it suitable for applications in light-sensitive devices and optical media for data storage .

Fluorescent Probes

Derivatives of this compound are also employed as fluorescent probes for detecting metal ions such as mercury and iron in biological systems. These probes exhibit fluorescence upon binding to specific ions, allowing for quantitative analysis in both environmental monitoring and medical diagnostics .

Analytical Chemistry

Sensor Development

The compound’s derivatives have been incorporated into sensor molecules that change their optical properties in response to ion binding. This application is crucial for developing sensitive detection methods for environmental pollutants and monitoring biological systems .

Mechanism of Action

The mechanism of action of 8-Bromo-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound is believed to exert its effects by inhibiting key enzymes or proteins involved in the pathogenesis of diseases such as tuberculosis. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-6-methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications, particularly in the development of new drugs and materials .

Biological Activity

8-Bromo-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and applications in various fields.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of a bromine atom and a methyl group on the imidazo ring. Its molecular formula is C9H8BrNC_9H_8BrN with a molecular weight of approximately 210.07 g/mol. The compound's structural features contribute to its reactivity and biological properties, making it a valuable candidate for pharmaceutical development.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that imidazopyridine derivatives, including 8-bromo variants, demonstrate significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant strains (XDR-TB). For instance, compounds in this class have been reported to achieve up to 99% reduction in bacterial load in animal models when administered at specific doses .
  • Anticancer Properties : The compound has been evaluated for its anticancer potential. It has shown efficacy in inhibiting cancer cell proliferation in vitro, with structure-activity relationship studies indicating that specific substitutions on the imidazo ring enhance cytotoxicity against various cancer cell lines .
  • Enzyme Inhibition : this compound has been utilized in studies focusing on enzyme inhibition. Its ability to interact with specific enzymes makes it a candidate for the development of therapeutic agents targeting metabolic pathways involved in disease processes .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural modifications. Key findings from SAR studies include:

CompoundModificationMIC (µM)Activity
8-Br-6-MeImNone0.2Active against Mtb
7-Br-6-MeImBr at C7≥10Significantly reduced activity
6-H-6-MeImH at C6>10Decreased activity

These results indicate that maintaining the bromine substitution at C8 is crucial for preserving antimicrobial activity, while substitutions at C6 or C7 lead to diminished efficacy .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Condensation Reactions : The initial step often involves condensation between appropriate amino pyridines and α-bromoketones.
  • Optimization Techniques : Microwave irradiation can be employed to enhance reaction efficiency and yield.
  • Functionalization : Post-synthesis modifications allow for the introduction of various functional groups to tailor the compound's properties for specific applications.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Tuberculosis Treatment : In clinical trials, derivatives exhibiting potent anti-TB activity were administered to patients with MDR-TB. Results indicated a significant reduction in bacterial load and improvements in patient outcomes after treatment with optimized dosages .
  • Cancer Cell Line Studies : In vitro studies demonstrated that this compound could inhibit the growth of various cancer cell lines more effectively than existing treatments, suggesting its potential as a novel anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-bromo-6-methylimidazo[1,2-a]pyridine?

The compound is typically synthesized via condensation reactions. A robust method involves reacting 5-bromo-2,3-diaminopyridine with α-haloketones (e.g., ethyl bromopyruvate) or chloroacetaldehyde in ethanol under reflux, using sodium bicarbonate as a base. For example:

  • Step 1 : Mix 5-bromo-2,3-diaminopyridine with chloroacetaldehyde or ethyl bromopyruvate in ethanol.
  • Step 2 : Add NaHCO₃ to maintain a basic pH and reflux for 6–12 hours.
  • Step 3 : Purify via solvent extraction (e.g., dichloromethane) and recrystallization (e.g., hexane), yielding ~65% purity .

Q. What spectroscopic and crystallographic methods validate the structure of this compound?

  • 1H/13C NMR : Assign peaks based on chemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm, methyl groups at δ 2.5–3.0 ppm) .
  • X-ray crystallography : Resolves planar geometry of the imidazo[1,2-a]pyridine core and hydrogen-bonding networks (e.g., N–H⋯N interactions in crystal lattices) .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 227.02 for C₈H₇BrN₂) .

Q. What biological activities are associated with the imidazo[1,2-a]pyridine scaffold?

This scaffold exhibits antimicrobial , anti-inflammatory , and anticancer properties. Specific derivatives inhibit cyclin-dependent kinases (CDKs) and show promise in treating neurodegenerative and cardiovascular diseases . Marketed drugs like zolpidem (hypnotic) and alpidem (anxiolytic) highlight its pharmacological versatility .

Advanced Research Questions

Q. How can synthetic yields be optimized for halogenated imidazo[1,2-a]pyridines?

  • Catalyst optimization : Use In(OTf)₃ or iodine catalysts to enhance reaction rates and yields (e.g., 83% yield in iodine-catalyzed cyclization) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >70% yield .

Q. How to resolve contradictions in spectral data for derivatives?

  • Single-crystal X-ray diffraction : Unambiguously confirms bond lengths, angles, and intermolecular interactions (e.g., π-stacking in crystal structures) .
  • DFT calculations : Compare experimental NMR/IR data with computed spectra to validate assignments .
  • Isotopic labeling : Trace reaction pathways to identify byproducts causing spectral anomalies.

Q. What strategies enhance bioactivity through structural modifications?

  • Substituent introduction : Add electron-withdrawing groups (e.g., nitro, cyano) at the 8-position to improve CDK2 inhibition .
  • Hybrid molecules : Combine imidazo[1,2-a]pyridine with cinnamamide or β-carboline moieties to enhance antimycobacterial activity .
  • Halogenation : Bromine or iodine at the 6-position increases lipophilicity and membrane permeability .

Q. How do intermolecular interactions influence physicochemical properties?

  • Hydrogen bonding : N–H⋯N interactions stabilize crystal packing, affecting solubility and melting points .
  • π-Stacking : Aromatic stacking in solid-state structures correlates with fluorescence properties and charge-transfer efficiency .

Q. Methodological Tables

Table 1. Key Synthetic Conditions for Halogenated Derivatives

ReagentSolventCatalystYield (%)Reference
ChloroacetaldehydeEthanolNaHCO₃65
Ethyl bromopyruvateEthanolNone70
IodineDMFI₂83

Table 2. Bioactivity of Selected Derivatives

DerivativeTargetIC₅₀ (µM)ApplicationReference
8-Amino-6-bromoCDK20.12Anticancer
6-Bromo-2-(4-Cl-Ph)Mycobacterium1.8Antimycobacterial
6-Bromo-8-nitroHSV-10.45Antiviral

Properties

IUPAC Name

8-bromo-6-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-4-7(9)8-10-2-3-11(8)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXMXPBKRWDOBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CN=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568169
Record name 8-Bromo-6-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136117-93-6
Record name 8-Bromo-6-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add chloroacetaldehyde (2.51 g, 32.08 mmol) to a solution of 2-amino-3-bromo-5-methylpyridine (2.0 g, 10.69 mmol) in acetonitrile (200 ml). Reflux the reaction for 4 hours and then cool. Filter the reaction mixture and partition the white solid between saturated aqueous sodium bicarbonate (300 ml) and ethyl acetate. Separate the organic layer, wash with saturated aqueous sodium bicarbonate, dry over magnesium sulfate, and concentrated under reduced pressure to give the title compound as a tan solid.
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8-Bromo-6-methylimidazo[1,2-a]pyridine
8-Bromo-6-methylimidazo[1,2-a]pyridine
8-Bromo-6-methylimidazo[1,2-a]pyridine
8-Bromo-6-methylimidazo[1,2-a]pyridine
8-Bromo-6-methylimidazo[1,2-a]pyridine
8-Bromo-6-methylimidazo[1,2-a]pyridine

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